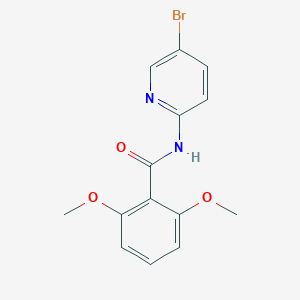![molecular formula C14H9Cl2FN2O2S B244832 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can disrupt the signaling pathways that contribute to cancer growth and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can reduce the production of inflammatory cytokines and chemokines. In neurodegeneration, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can protect against oxidative stress and amyloid beta-induced toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its limited solubility and stability can pose challenges for its use in certain experiments. Additionally, the lack of in vivo toxicity data for N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide may limit its potential for clinical translation.
Zukünftige Richtungen
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide for maximum efficacy and safety. The development of more stable and soluble formulations of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could also enhance its potential for clinical use. Finally, the identification of biomarkers for CK2 activity could aid in the selection of patients who may benefit from N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide treatment.
Synthesemethoden
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide is synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final product is obtained through the reaction of the intermediate with ammonium thiocyanate.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been found to have potential neuroprotective effects in a mouse model of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H9Cl2FN2O2S |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2S/c15-10-5-9(6-11(16)12(10)20)18-14(22)19-13(21)7-2-1-3-8(17)4-7/h1-6,20H,(H2,18,19,21,22) |
InChI-Schlüssel |
PVYGIQNNKGNVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)

![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)